L-Cysteine, S-(2-oxoethyl)- (9CI)
Description
L-Cysteine, S-(2-oxoethyl)- (9CI) (CAS: 141814-32-6) is a modified cysteine derivative where the thiol group (-SH) of cysteine is substituted with a 2-oxoethyl group (-S-CH₂-CO-). Its molecular formula is C₅H₉NO₃S, with a molecular weight of 163.19 g/mol .
Properties
CAS No. |
141814-32-6 |
|---|---|
Molecular Formula |
C5H9NO3S |
Molecular Weight |
163.191 |
IUPAC Name |
(2R)-2-amino-3-(2-oxoethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H9NO3S/c6-4(5(8)9)3-10-2-1-7/h1,4H,2-3,6H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
DRZHETASIKUFOK-BYPYZUCNSA-N |
SMILES |
C(C=O)SCC(C(=O)O)N |
Synonyms |
L-Cysteine, S-(2-oxoethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of S-Substituted Cysteine Derivatives
| Compound Name | Substituent Group | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| L-Cysteine, S-(2-oxoethyl)- (9CI) | -S-CH₂-CO- | C₅H₉NO₃S | Thioether, Ketone |
| S-Diphenylmethyl-L-cysteine | -S-C(C₆H₅)₂ | C₁₆H₁₇NO₂S | Thioether, Aromatic |
| S-(Carboxymethyl)-L-cysteine | -S-CH₂-COOH | C₅H₉NO₄S | Thioether, Carboxylic Acid |
| S-(1,2-Dicarboxyethyl)-L-cysteine | -S-CH(COOH)-CH₂-COOH | C₈H₁₃NO₈S | Thioether, Two Carboxylic Acids |
| S-Propyl-L-cysteine | -S-CH₂-CH₂-CH₃ | C₆H₁₃NO₂S | Thioether, Alkyl Chain |
Key Observations :
- L-Cysteine, S-(2-oxoethyl)- uniquely combines a thioether linkage with a ketone group, distinguishing it from other derivatives that feature carboxylic acids (e.g., S-(carboxymethyl)-) or aromatic groups (e.g., S-diphenylmethyl-) .
- The ketone group in S-(2-oxoethyl)- may confer reactivity toward nucleophiles (e.g., in Schiff base formation), unlike the inert alkyl chains in S-propyl-L-cysteine .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Water Solubility* | LogP (Predicted) | Stability Notes |
|---|---|---|---|---|
| L-Cysteine, S-(2-oxoethyl)- (9CI) | 163.19 | Moderate | -1.2 | Sensitive to oxidation |
| S-Diphenylmethyl-L-cysteine | 287.38 | Low | 3.5 | Stable; aromatic shielding |
| S-(Carboxymethyl)-L-cysteine | 179.19 | High | -2.8 | High polarity due to -COOH |
| S-(1,2-Dicarboxyethyl)-L-cysteine | 283.25 | High | -3.5 | Chelating agent; pH-sensitive |
| S-Propyl-L-cysteine | 163.24 | Moderate | 0.5 | Alkyl chain reduces polarity |
Notes:
- *Water solubility is inferred from functional groups; carboxylic acid derivatives (e.g., S-(carboxymethyl)-) exhibit higher solubility than aromatic or alkyl-substituted analogs .
- The ketone in S-(2-oxoethyl)- may reduce stability under basic conditions due to enolization or nucleophilic attack .
Metabolic Pathways and Toxicity
- L-Cysteine, S-(2-oxoethyl)-: Limited direct data, but structurally similar compounds (e.g., S-(2-chloroethyl)- analogs) are metabolized by renal β-lyase enzymes, generating reactive intermediates linked to nephrotoxicity .
- S-Diphenylmethyl-L-cysteine: No reported nephrotoxicity; bulky aromatic groups may hinder β-lyase-mediated activation .
- S-(1,2-Dicarboxyethyl)-L-cysteine : Found in vertebrate lenses and implicated in cataract formation; its dicarboxyethyl group may interfere with redox balance .
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